(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
Overview
Description
4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, also known as 4-APT, is a novel and versatile molecule that has been studied for its various uses in the laboratory and in scientific research. It is a heterocyclic compound composed of a piperazine ring and a thiazole ring, and is a derivative of the more commonly known piperazine. 4-APT has been found to have a variety of applications, including use in the synthesis of organic compounds, as a catalyst in organic reactions, and as a fluorescent probe for biological imaging.
Scientific Research Applications
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe for biological imaging, as a catalyst in organic reactions, and as a reagent in the synthesis of organic compounds. It has also been used in the study of enzyme-catalyzed reactions, and as a ligand for metal complexes.
Mechanism Of Action
The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is not well understood. However, it is believed that the piperazine ring and the thiazole ring interact in such a way as to form a stable complex. This complex is thought to be responsible for the various effects of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, including its fluorescent properties, its catalytic activity, and its ability to act as a ligand for metal complexes.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone have not been extensively studied. However, it has been found to have some effects on the activity of certain enzymes, such as phosphatases and kinases. It has also been found to have some effects on the activity of certain proteins, such as G-proteins.
Advantages And Limitations For Lab Experiments
The main advantage of using (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone in laboratory experiments is its versatility. It can be used in a variety of reactions, and can be used as a fluorescent probe, a catalyst, or a ligand for metal complexes. The main limitation of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is its instability. It tends to decompose in the presence of light or heat, and must be handled carefully in order to maintain its integrity.
Future Directions
For research include investigating its effects on other enzymes and proteins, studying its potential as an imaging agent, and exploring its use in drug design and synthesis. Additionally, further research could be conducted to improve the stability of the molecule, in order to make it more suitable for use in laboratory experiments.
properties
IUPAC Name |
[4-(azetidin-3-yl)piperazin-1-yl]-(1,3-thiazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-11(10-13-1-6-17-10)15-4-2-14(3-5-15)9-7-12-8-9/h1,6,9,12H,2-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMMLYFIUGLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C(=O)C3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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